molecular formula C18H22N4O2 B2822434 4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid CAS No. 1341030-18-9

4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid

Cat. No. B2822434
CAS RN: 1341030-18-9
M. Wt: 326.4
InChI Key: DFRMAJXSCIHEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid” is a complex organic compound. It is related to a class of compounds known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .

Scientific Research Applications

Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are structurally similar to “4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid”, were designed and synthesized for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 µM .

Selective Acetylcholinesterase Inhibitors

The same compound 6g showed poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 µM . This indicates that compound 6g is a selective AChE inhibitor .

Mixed-type Inhibitor of Competitive Inhibition and Non-competitive Inhibition

The mechanism of inhibition of compound 6g against AChE was analyzed by the kinetic study, and the result indicated that compound 6g was the mixed-type inhibitor of competitive inhibition and non-competitive inhibition .

Lead Compound for the Development of AD Drugs

Compound 6g could be considered as a lead compound for the development of AD drugs .

Inhibitory Activities against Butyrylcholinesterase

The synthesized compounds exhibited a certain ability to inhibit BuChE . For example, compounds 6e, 6h, and 6n exhibited better BuChE inhibitory activities with the IC 50 values of 3.42 µM, 3.87 µM, and 3.96 µM, respectively .

Potential Antibacterial Activity

Although there is no direct evidence for the antibacterial activity of “4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid”, it is worth noting that some piperazine derivatives have shown potential antibacterial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-4-propan-2-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(2)16-15(17(23)24)12-19-18(20-16)22-10-8-21(9-11-22)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRMAJXSCIHEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC=C1C(=O)O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.